molecular formula C14H14N6 B5824942 N,N-dimethyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanimidamide

N,N-dimethyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanimidamide

Cat. No.: B5824942
M. Wt: 266.30 g/mol
InChI Key: JOTUSZZJMHEFRW-LICLKQGHSA-N
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Description

N,N-dimethyl-N’-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanimidamide is a complex organic compound with a molecular formula of C15H18N6. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities, including antiparasitic, antifungal, antimicrobial, and antiproliferative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanimidamide typically involves the reaction of 1-phenylpyrazolo[3,4-d]pyrimidine with N,N-dimethylmethanimidamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic anhydride and pyridine . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green synthesis methods, which minimize the use of hazardous reagents and solvents, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanimidamide involves its interaction with specific molecular targets, such as protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs). By binding to the active sites of these enzymes, the compound inhibits their catalytic activity, leading to the disruption of cellular processes such as growth, differentiation, and apoptosis . This inhibition is particularly significant in cancer cells, where overactive PTKs and CDKs contribute to uncontrolled proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-N’-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanimidamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain enzymes. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development .

Properties

IUPAC Name

N,N-dimethyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6/c1-19(2)10-17-13-12-8-18-20(14(12)16-9-15-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTUSZZJMHEFRW-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C2C=NN(C2=NC=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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